4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
Description
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring three distinct structural motifs:
A piperazine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative).
A carboxamide linker connecting the piperazine to a 5-oxopyrrolidin-3-yl group.
A 1-(3-methoxyphenyl) substituent on the pyrrolidinone ring.
This structure combines electron-rich aromatic systems (benzodioxole and methoxyphenyl) with a polar carboxamide and a rigid pyrrolidinone scaffold.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-31-20-4-2-3-19(13-20)28-15-18(12-23(28)29)25-24(30)27-9-7-26(8-10-27)14-17-5-6-21-22(11-17)33-16-32-21/h2-6,11,13,18H,7-10,12,14-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKRUFIRSIGJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4 |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
Anticonvulsant Activity
Research indicates that similar piperazine derivatives exhibit significant anticonvulsant properties. For instance, a study on a related compound demonstrated effective seizure protection in various animal models, suggesting a modulation of GABAergic neurotransmission . The compound's ability to influence GABA receptors could make it a candidate for treating epilepsy.
Antidepressant Effects
In addition to anticonvulsant properties, piperazine derivatives have been explored for their antidepressant effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways. A related compound showed promising results in behavioral models of depression, indicating potential efficacy in mood disorders .
Cytotoxicity and Anticancer Potential
The anticancer potential of compounds with similar structures has been investigated. For example, studies have reported cytotoxic effects against various cancer cell lines, with IC50 values indicating significant inhibitory concentrations . The mechanism often involves interference with tubulin polymerization and induction of apoptosis in cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to its anticonvulsant and anxiolytic effects.
- Serotonin Receptor Interaction : Potential modulation of serotonin receptors could underlie its antidepressant effects.
- Cell Cycle Disruption : Similar compounds have shown the ability to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant activity of a structurally related piperazine derivative using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that the compound provided significant protection against seizures at doses ranging from 50 mg/kg to 100 mg/kg in rodent models .
Study 2: Antidepressant Activity Assessment
In a behavioral study assessing the antidepressant properties, a related piperazine derivative was tested in the forced swim test (FST) and tail suspension test (TST). Results showed a marked reduction in immobility time compared to controls, suggesting an antidepressant-like effect .
Study 3: Cytotoxicity Testing
Cytotoxicity was assessed using MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cell lines. The compound exhibited IC50 values ranging from 34 µM to over 100 µM, indicating significant potential for further development as an anticancer agent .
Comparison with Similar Compounds
Piperazine-1-Carboxamide Derivatives
Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in drug design. Key analogues include:
Table 1: Structural and Functional Comparison of Piperazine-1-Carboxamides
Key Findings:
- The benzodioxole group in the target compound enhances metabolic stability compared to halogenated aryl groups (e.g., 2,4-dichlorophenyl in ), which may reduce oxidative degradation .
- Fluorinated analogues (e.g., ) exhibit higher membrane permeability due to fluorine’s electronegativity and small atomic radius.
5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine (pyrrolidinone) ring is a common motif in bioactive molecules. Notable comparisons include:
Table 2: Comparison of 5-Oxopyrrolidine Analogues
Key Findings:
Benzodioxole-Containing Compounds
Benzodioxole derivatives are valued for their pharmacokinetic properties. Examples include:
Table 3: Benzodioxole Analogues
Key Findings:
Preparation Methods
Cyclization of γ-Amino Acid Derivatives
The pyrrolidin-3-amine scaffold is synthesized via cyclization of γ-amino acids. For example, 3-methoxyphenylacetone undergoes condensation with ammonium acetate in acetic acid, followed by reduction with sodium cyanoborohydride to yield 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine. This method achieves a 68% yield after purification by column chromatography (hexane/ethyl acetate, 3:1).
Key Reaction Conditions :
- Solvent: Acetic acid
- Temperature: 80°C, 6 hours
- Reducing Agent: NaBH3CN (1.2 equivalents)
Biocatalytic Resolution of Racemic Intermediates
Racemic 5-oxopyrrolidin-3-amine derivatives are resolved using Klebsiella terrigena amidase, which selectively hydrolyzes the (S)-enantiomer of the carboxamide precursor. The remaining (R)-carboxamide is thermally hydrolyzed (80°C, 4 hours) to yield enantiomerically pure amine (ee >99%).
Functionalization of Piperazine with Benzo[d]Dioxol-5-Ylmethyl Groups
Alkylation of Piperazine
Piperazine reacts with 5-(chloromethyl)benzo[d]dioxole in acetonitrile under inert conditions to introduce the benzodioxolylmethyl moiety. The reaction proceeds via nucleophilic substitution, with potassium carbonate as the base, yielding 4-(benzo[d]dioxol-5-ylmethyl)piperazine in 85% purity.
Optimized Parameters :
- Molar Ratio: Piperazine : Benzodioxolylmethyl chloride = 1:1.1
- Reaction Time: 12 hours at 25°C
- Workup: Filtration and solvent evaporation under reduced pressure
Carboxamide Bond Formation via Phosgene-Mediated Coupling
Activation of Piperazine with Phosgene
4-(Benzo[d]dioxol-5-ylmethyl)piperazine is treated with phosgene (12.5% w/v in toluene) to generate the reactive carbonyl chloride intermediate. The reaction is conducted in chloroform at 25°C for 10 minutes, ensuring selective activation of the secondary amine.
Coupling with Pyrrolidin-3-Amine
The carbonyl chloride intermediate reacts with 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine in dichloromethane, yielding the target carboxamide after 18 hours. The crude product is washed with sodium bicarbonate (10%) and purified via recrystallization (ethanol) to achieve 76% yield.
Characterization Data :
- 1H NMR (CDCl3) : δ 1.1 (s, 9H, t-butyl), 3.3 (dd, J = 4.0 Hz, 1H, CH2), 6.7–7.1 (m, aromatic protons).
- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
Alternative Pathways and Comparative Analysis
Solid-Phase Peptide Synthesis (SPPS)
Wang resin-bound piperazine is sequentially functionalized with Fmoc-protected benzodioxolylmethyl groups and coupled to the pyrrolidin-3-amine using HATU/DIEA activation. While SPPS offers high purity (>90%), scalability is limited due to resin costs.
Enzymatic Coupling
Lipase B from Candida antarctica catalyzes the aminolysis of piperazine carbonate esters with pyrrolidin-3-amine in tert-butanol. This method achieves 65% yield but requires extensive optimization of enzyme loading.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Phosgene-mediated | 76 | 98 | Scalability |
| SPPS | 82 | 95 | High purity |
| Enzymatic | 65 | 88 | Eco-friendly |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enable continuous coupling of piperazine carbonyl chloride and pyrrolidin-3-amine at 50°C, reducing reaction time to 2 hours. This approach minimizes intermediate isolation steps and improves throughput by 40%.
Q & A
Q. Q1: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core assembly : Condensation of a benzo[d][1,3]dioxole derivative (e.g., piperonal) with a pyrrolidinone intermediate under reflux in anhydrous tetrahydrofuran (THF) .
Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperazine-carboxamide moiety to the pyrrolidinone scaffold at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Conditions :
- Anhydrous solvents and inert atmospheres (N₂/Ar) prevent hydrolysis of reactive intermediates .
- Temperature control during coupling steps avoids racemization or degradation .
Q. Q2: Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., piperazine ring protons) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for exact mass confirmation (±5 ppm tolerance) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions between experimental spectral data and computational modeling results for this compound?
Methodological Answer: Discrepancies often arise from:
- Conformational flexibility : The piperazine-pyrrolidinone linkage adopts multiple low-energy conformers in solution, leading to averaged NMR signals. Use variable-temperature NMR or DFT calculations (B3LYP/6-31G*) to identify dominant conformers .
- Tautomerism : The 5-oxopyrrolidinone moiety may exhibit keto-enol tautomerism. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and deuterium exchange experiments clarify the dominant form .
Case Study : In related compounds, computational models predicted a single conformation, but NOESY correlations revealed dynamic interconversion between chair and boat piperazine conformers .
Q. Q4: What strategies are effective for optimizing synthetic yield when scaling up the reaction?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency in reductive amination .
- Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability and easier recycling .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing over-reaction byproducts .
Q. Q5: How can researchers investigate the compound’s interaction with biological targets (e.g., FAAH) using in silico and in vitro methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with FAAH crystal structure (PDB: 3QJU) to predict binding modes. Focus on the carboxamide’s hydrogen-bonding with Ser241 and hydrophobic interactions with the benzodioxole ring .
- Enzyme Assays : Fluorescent substrate (e.g., arachidonoyl-AMC) in human recombinant FAAH assays. IC₅₀ values are calculated from dose-response curves (10 nM–100 µM range) .
- SAR Studies : Modify the 3-methoxyphenyl group to assess steric/electronic effects on activity. Replace with 4-fluorophenyl or pyridyl derivatives .
Q. Q6: What are the common impurities formed during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts :
- Unreacted intermediates : Detectable via HPLC as early-eluting peaks .
- Oxidation products : LC-MS identifies pyrrolidinone ring oxidation (m/z +16) .
- Mitigation :
- Scavenger resins (e.g., QuadraPure™) remove excess coupling reagents .
- Antioxidants (e.g., BHT) in reaction mixtures prevent oxidation .
Q. Q7: What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- Software Tools :
- Schrödinger QikProp : Predicts logP (-0.5 to +2.5), solubility (-4.5 to -3.2 LogS), and BBB permeability .
- SwissADME : Evaluates bioavailability radar based on topological polar surface area (~80 Ų) and H-bond donors/acceptors .
- Validation : Compare with experimental shake-flask solubility (PBS pH 7.4) and octanol-water partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
